molecular formula C23H15NO2S B14561692 (3-Phenyl-1,2-thiazole-4,5-diyl)bis(phenylmethanone) CAS No. 62157-47-5

(3-Phenyl-1,2-thiazole-4,5-diyl)bis(phenylmethanone)

Cat. No.: B14561692
CAS No.: 62157-47-5
M. Wt: 369.4 g/mol
InChI Key: MEWRPMYFWHJRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4,5-dibenzoylisothiazole is a heterocyclic compound that features a thiazole ring substituted with phenyl and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4,5-dibenzoylisothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenyl isothiocyanate with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired isothiazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-Phenyl-4,5-dibenzoylisothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4,5-dibenzoylisothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

3-Phenyl-4,5-dibenzoylisothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-4,5-dibenzoylisothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound with a similar ring structure.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring, offering different chemical properties.

    Phenylisothiazole: Similar structure but with different substitution patterns.

Uniqueness

3-Phenyl-4,5-dibenzoylisothiazole is unique due to the presence of both phenyl and benzoyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with biological targets and makes the compound versatile for various applications in research and industry.

Properties

CAS No.

62157-47-5

Molecular Formula

C23H15NO2S

Molecular Weight

369.4 g/mol

IUPAC Name

(5-benzoyl-3-phenyl-1,2-thiazol-4-yl)-phenylmethanone

InChI

InChI=1S/C23H15NO2S/c25-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24-27-23(19)22(26)18-14-8-3-9-15-18/h1-15H

InChI Key

MEWRPMYFWHJRLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.